N-benzyl-N-methylcyclopentanecarboxamide
Description
N-benzyl-N-methylcyclopentanecarboxamide is a synthetic cyclopentanecarboxamide derivative characterized by a cyclopentane ring substituted with a carboxamide group at one position. The amide nitrogen is further functionalized with benzyl (C₆H₅CH₂-) and methyl (-CH₃) groups. Its IUPAC name is this compound, with the molecular formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol.
Properties
IUPAC Name |
N-benzyl-N-methylcyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-15(11-12-7-3-2-4-8-12)14(16)13-9-5-6-10-13/h2-4,7-8,13H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFKTSVUAHCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The primary structural analogs of N-benzyl-N-methylcyclopentanecarboxamide include compounds sharing the cyclopentanecarboxamide core but differing in substituents on the amide nitrogen or cyclopentane ring. Below is a comparative analysis based on available evidence:
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide
- Molecular Formula: C₁₉H₂₁NO₂
- Molecular Weight : 295.38 g/mol
- Structural Differences :
- The amide nitrogen is substituted with a 4-methoxyphenyl group (vs. benzyl and methyl groups in the target compound).
- An additional phenyl group is attached to the cyclopentane ring (position 1), absent in this compound.
- The 1-phenyl group on the cyclopentane ring introduces steric bulk, which could influence binding affinity in biological targets or alter crystallinity in solid-state applications .
Other Cyclopentanecarboxamide Derivatives
- Lipophilicity : Alkyl substituents (e.g., ethyl, propyl) reduce polarity compared to aromatic groups like benzyl.
- Metabolic Stability : Aromatic substituents (e.g., benzyl) may confer resistance to oxidative metabolism relative to alkyl chains.
Table 1: Key Structural and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Properties |
|---|---|---|---|---|
| This compound | C₁₄H₁₉NO | 217.31 | Benzyl, methyl | Moderate lipophilicity, compact structure |
| N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide | C₁₉H₂₁NO₂ | 295.38 | 4-Methoxyphenyl, 1-phenyl | Higher polarity, steric hindrance |
Research Findings and Functional Insights
However, general trends in cyclopentanecarboxamide chemistry suggest:
- Synthetic Accessibility : The cyclopentane ring’s conformational rigidity may favor stereoselective synthesis, though substituent bulk (e.g., benzyl vs. 4-methoxyphenyl) could influence reaction yields .
- Biological Relevance : Aromatic substituents (e.g., benzyl) are common in CNS-active compounds due to their ability to penetrate lipid membranes.
Limitations and Recommendations for Further Study
- Data Gaps: No experimental data (e.g., solubility, melting point, or bioactivity) are available in the provided sources.
- Suggested Research : Comparative pharmacokinetic studies or computational modeling (e.g., molecular docking) could elucidate structure-activity relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
